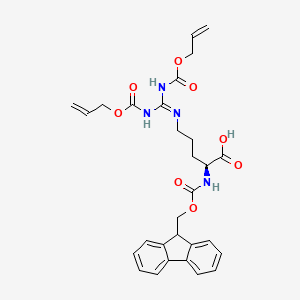

Fmoc-Arg(Aloc)2-OH

Description

BenchChem offers high-quality Fmoc-Arg(Aloc)2-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Arg(Aloc)2-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPFZCDVPTYBLY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856228 | |

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148893-34-9 | |

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Arg(Aloc)2-OH for Advanced Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise construction of complex peptides is paramount. The choice of protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of Fmoc-Arg(Aloc)2-OH, a specialized arginine derivative designed for intricate synthetic strategies.

Core Concepts: The Structure and Function of Fmoc-Arg(Aloc)2-OH

Fmoc-Arg(Aloc)2-OH is a derivative of the amino acid L-arginine, engineered for use as a building block in Fmoc-based solid-phase peptide synthesis.[1] Its structure is defined by three key components:

-

L-Arginine (Arg): The core amino acid residue.

-

Fmoc (Fluorenylmethoxycarbonyl) Group: This temporary protecting group shields the α-amino group (N-terminus) of the arginine. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[1]

-

Two Aloc (Allyloxycarbonyl) Groups: These groups protect the ω- and ω'-nitrogens of the arginine guanidinium side chain.[1] The Aloc groups are orthogonal to the Fmoc group, meaning they are stable under the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[2] This orthogonality is crucial for complex synthetic routes, such as on-resin side-chain modification or cyclization.[3]

The systematic IUPAC name for this compound is (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid.[1] The presence of these specific protecting groups prevents unwanted side reactions at the N-terminus and the highly reactive guanidino side chain during peptide assembly, ensuring the integrity of the final peptide product.[1]

Physicochemical and Quantitative Data

The key properties of Fmoc-Arg(Aloc)2-OH are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 148893-34-9 | [1][4] |

| Molecular Formula | C₂₉H₃₂N₄O₈ | [1][4] |

| Molecular Weight | 564.59 g/mol | [1][4] |

| Solubility | ≥56.4 mg/mL in DMSO; Insoluble in Ethanol; Insoluble in Water | [5] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | Typically ≥98% |

Note: Lot-specific data, including water content, should be confirmed by consulting the Certificate of Analysis from the supplier.[4]

Experimental Protocols

The utility of Fmoc-Arg(Aloc)2-OH is defined by the selective removal of its protecting groups. The following section details the critical experimental protocol for the on-resin deprotection of the Aloc groups.

Protocol: On-Resin Deprotection of Aloc Groups

This procedure is performed to selectively unmask the arginine side chain while the peptide remains attached to the solid support and the N-terminal Fmoc group (if present) remains intact. This method utilizes a palladium(0) catalyst to cleave the allyl-based protecting groups under neutral conditions.[3]

Materials:

-

Peptide-resin containing the Arg(Aloc)₂ residue

-

Dichloromethane (DCM) or Chloroform (CHCl₃), peptide synthesis grade

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Allyl scavenger (e.g., Phenylsilane (PhSiH₃), Acetic Acid (AcOH) and N-Methylmorpholine (NMM))

-

Nitrogen or Argon gas for inert atmosphere

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or CHCl₃ (approx. 10-15 mL per gram of resin) for at least 30 minutes in the synthesis vessel.

-

Inert Atmosphere: Drain the solvent and flush the vessel with nitrogen or argon to establish an inert atmosphere. This is critical as palladium catalysts can be sensitive to atmospheric oxygen.[6]

-

Reagent Preparation: Prepare the deprotection cocktail immediately before use. For every 1 gram of resin, dissolve 0.25-0.3 equivalents (based on resin loading) of Pd(PPh₃)₄ in approximately 10 mL of DCM or CHCl₃. To this solution, add a scavenger. A common system is Phenylsilane (PhSiH₃, ~24 equivalents). An alternative is a mixture of acetic acid and N-methylmorpholine.[2][3]

-

Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin.

-

Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing via HPLC-MS.

-

Washing: After the reaction is complete, drain the deprotection solution (which will likely be yellow/orange). Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:

-

DCM (3x)

-

0.5% diisopropylethylamine (DIPEA) in DMF (2x)

-

0.5% sodium diethyldithiocarbamate in DMF (3x, 15 min each) to chelate and remove residual palladium

-

DMF (3x)

-

DCM (3x)

-

-

Drying and Verification: Dry the resin under vacuum. A small portion can be cleaved and analyzed by mass spectrometry to confirm the complete removal of both Aloc groups (mass difference of 2 x 84.07 Da).

Logical Workflow and Pathway Visualization

The selective deprotection of the Aloc groups is a critical step that enables further modification of the arginine side chain. The following diagram illustrates this process.

Caption: Workflow for the palladium-catalyzed on-resin deprotection of Aloc groups.

This specialized arginine derivative, Fmoc-Arg(Aloc)2-OH, provides chemists with an essential tool for creating sophisticated peptides. Its orthogonal protecting group strategy allows for synthetic flexibility that is not achievable with standard protected amino acids, opening avenues for the development of novel peptide-based therapeutics, diagnostics, and research tools.

References

- 1. Buy Fmoc-Arg(Aloc)2-OH | 148893-34-9 [smolecule.com]

- 2. peptide.com [peptide.com]

- 3. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. apexbt.com [apexbt.com]

- 6. biotage.com [biotage.com]

Fmoc-Arg(Aloc)2-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Arg(Aloc)2-OH is a protected amino acid derivative crucial for the synthesis of complex peptides. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its significance in modern peptide chemistry.

Core Chemical Properties

Fmoc-Arg(Aloc)2-OH is a derivative of the amino acid L-arginine designed for use in peptide synthesis.[1] It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and two allyloxycarbonyl (Aloc) groups protecting the guanidino side chain.[1] This orthogonal protection scheme is essential for preventing unwanted side reactions during peptide synthesis.[1]

| Property | Value | Source |

| CAS Number | 148893-34-9 | [1][2] |

| Molecular Formula | C29H32N4O8 | [1][2] |

| Molecular Weight | 564.59 g/mol | [1] |

| IUPAC Name | (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | [1] |

| Solubility | Soluble in DMSO (≥56.4 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in Ethanol and Water. | [2][3][4] |

| Storage | Store at -20°C in a dark, inert atmosphere. | [2][3][4] |

Spectroscopic and Analytical Data

The identity and purity of Fmoc-Arg(Aloc)2-OH are confirmed through various analytical techniques. Mass spectrometry is used for definitive molecular weight confirmation, while Nuclear Magnetic Resonance (NMR) spectroscopy provides characteristic resonances consistent with its structure.[1] High-Performance Liquid Chromatography (HPLC) is employed to assess purity.[2]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Aloc)2-OH is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), a method for creating peptides in a controlled, stepwise manner.[1][5] The Fmoc group protects the N-terminus during peptide chain elongation and is selectively removed using a mild base, typically piperidine in dimethylformamide (DMF).[1]

The dual Aloc protection of the arginine side chain is a significant advantage. The guanidinium group of arginine is highly basic, making it prone to side reactions.[1] The Aloc groups offer robust protection and can be selectively removed under neutral conditions using a palladium(0) catalyst, which does not affect the Fmoc or other acid-labile side-chain protecting groups.[1] This orthogonality allows for selective on-resin modifications, such as cyclization or branching.[1][6] Furthermore, the use of Aloc protection has been shown to minimize δ-lactam formation, a common side reaction with other arginine protecting groups.[1]

Experimental Protocols

General Workflow for SPPS using Fmoc-Arg(Aloc)2-OH

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Arg(Aloc)2-OH.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Start with a suitable solid support, such as Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[5]

-

Swell the resin in DMF for at least 30 minutes to an hour in a reaction vessel.

2. Fmoc Deprotection:

-

Remove the Fmoc group from the resin or the preceding amino acid by treating it with a 20% solution of piperidine in DMF.

-

Allow the reaction to proceed for a specified time (e.g., 10-20 minutes), then drain the vessel.[5]

-

Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-Arg(Aloc)2-OH:

-

Activation: In a separate vessel, dissolve Fmoc-Arg(Aloc)2-OH (typically 2-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU; ~0.95 equivalents to the amino acid) in a minimal amount of DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA; 2-4 equivalents), to the activation solution and mix for 1-2 minutes.[7]

-

Coupling: Immediately add the activated amino acid solution to the resin.[7]

-

Agitate the mixture at room temperature for 1-3 hours.[7] The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser test.[7]

-

After coupling, drain the reaction vessel and wash the resin thoroughly with DMF.

4. Selective Cleavage of Aloc Protecting Groups:

-

This step is performed if on-resin modification of the arginine side chain is desired.

-

The reaction should be carried out under an inert atmosphere (e.g., Argon).

-

Prepare a solution of a palladium(0) catalyst, such as Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), and a scavenger, like phenylsilane or morpholine, in a suitable solvent (e.g., DMF or a mixture of CHCl3/HOAc/NMM).[6]

-

Add this solution to the peptidyl-resin and react until the Aloc groups are completely removed.[6] The reaction can be performed at room temperature or with gentle heating (e.g., 38°C with microwave assistance to speed up the process).[6]

-

Wash the resin extensively to remove the catalyst and byproducts.

-

Recent advancements have also explored metal-free Aloc deprotection methods using iodine and water in greener solvents.[8]

References

- 1. Buy Fmoc-Arg(Aloc)2-OH | 148893-34-9 [smolecule.com]

- 2. apexbt.com [apexbt.com]

- 3. FMOC-ARG(ALOC)2-OH manufacturers and suppliers in india [chemicalbook.com]

- 4. FMOC-ARG(ALOC)2-OH | 148893-34-9 [amp.chemicalbook.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Fmoc-Arg(Aloc)2-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Arg(Aloc)2-OH is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of its chemical properties and structure, tailored for professionals in peptide chemistry and drug development.

Core Molecular Data

The fundamental chemical properties of Fmoc-Arg(Aloc)2-OH are summarized below. These values are essential for accurate stoichiometric calculations in peptide synthesis protocols.

| Property | Value |

| Molecular Formula | C₂₉H₃₂N₄O₈[1][2] |

| Molecular Weight | 564.54 g/mol [1] |

| CAS Number | 148893-34-9[1][2] |

Structural Components and Protection Strategy

Fmoc-Arg(Aloc)2-OH is comprised of an L-arginine core with its reactive functional groups strategically protected to ensure controlled peptide chain elongation. The protection scheme is as follows:

-

α-Amino Group Protection : The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is stable during peptide coupling but can be selectively removed under mild basic conditions, typically with piperidine.

-

Guanidino Side Chain Protection : The arginine side chain's highly basic guanidino group is protected by two allyloxycarbonyl (Aloc) groups. The Aloc groups are stable to the basic conditions used for Fmoc removal, providing an orthogonal protection strategy. They are typically cleaved using a palladium catalyst under neutral conditions.[2]

-

Carboxyl Group : The C-terminus is a free carboxylic acid (-OH), ready for activation and coupling to the amino group of the next amino acid in the peptide sequence.

This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without disturbing the side-chain protection, thus preventing unwanted side reactions.[2]

Logical Relationship of Molecular Components

The following diagram illustrates the logical relationship between the core amino acid and its protective groups in Fmoc-Arg(Aloc)2-OH.

Caption: Structural components of Fmoc-Arg(Aloc)2-OH.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its widespread adoption in both academic research and industrial drug development is a testament to its versatility and the mild conditions required for its removal.[3] This technical guide provides a comprehensive overview of the Fmoc protecting group, detailing its chemical principles, experimental protocols, and strategies for overcoming common challenges in solid-phase peptide synthesis (SPPS).

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in SPPS is rooted in its unique lability under basic conditions, while remaining stable to the acidic reagents used to cleave the final peptide from the resin and remove side-chain protecting groups.[2][3] This orthogonality is the hallmark of the Fmoc/tBu (tert-butyl) strategy, the most prevalent approach in modern peptide synthesis.[2]

The Mechanism of Fmoc Protection

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][4] Fmoc-OSu is often preferred due to its increased stability and lower propensity for side reactions, such as the formation of dipeptides.[4][5]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide chain elongation. It proceeds via a base-catalyzed β-elimination mechanism.[6] A secondary amine, most commonly piperidine in a 20% solution with N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system.[1][7] This initiates an elimination reaction, releasing the free amine of the peptide and generating dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct, which is washed away.[6]

Quantitative Data on Fmoc Deprotection

The choice of deprotection reagent and conditions can significantly influence the efficiency of Fmoc removal, the overall yield, and the purity of the final peptide. Several alternatives to the standard 20% piperidine in DMF have been investigated to mitigate side reactions and address safety or regulatory concerns.

| Deprotection Reagent(s) | Concentration | Typical Conditions | Yield/Purity Observations | Reference(s) |

| Piperidine (PP) | 20% in DMF | 2 x 10 min | Highly effective and well-established. Can promote aspartimide and diketopiperazine (DKP) formation. | [7] |

| 4-Methylpiperidine (4MP) | 20% in DMF | 2 x 10 min | Equivalent efficiency to piperidine. Not a controlled substance. Similar propensity for side reactions. | [7] |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Microwave-assisted | Similar yields and purities to piperidine for several peptide sequences. | [7] |

| Dipropylamine (DPA) | 25% in DMF | High-temperature (60 °C) SPPS | Significantly reduces aspartimide formation compared to piperidine, with comparable or slightly lower yields and purities. | [8] |

| Pyrrolidine | 20% in various "green" solvents | 30 min | Efficient Fmoc removal in alternative solvents like N-butyl-2-pyrrolidone/di-n-butyl ether (NBP/DOL). | [9] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for sterically hindered sequences. | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in Fmoc-based solid-phase peptide synthesis.

Synthesis of Fmoc-Amino Acids

General Procedure for Nα-Fmoc Protection:

This protocol is adapted from procedures utilizing Fmoc-OSu for the protection of amino acids.[11]

-

Dissolution: Suspend the free amino acid (1 equivalent) in a suitable solvent such as a mixture of water and an organic solvent (e.g., dioxane).

-

Basification: Add a base, such as sodium bicarbonate, to the suspension and stir until the amino acid is dissolved.

-

Fmoc-OSu Addition: Dissolve Fmoc-OSu (1 equivalent) in an organic solvent (e.g., dioxane) and add it to the amino acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2 to 73 hours, depending on the specific amino acid.

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., 10% citric acid) and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over sodium sulfate.

-

Purification: Evaporate the solvent and purify the resulting solid by washing or recrystallization to yield the pure Nα-Fmoc-amino acid.[11]

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a generalized protocol for a single cycle of amino acid addition in manual Fmoc-SPPS.

-

Resin Swelling: Swell the resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in DMF for at least 30-60 minutes in a reaction vessel.[12][13]

-

Fmoc Deprotection:

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[14]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

-

Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[14]

This cycle is repeated for each amino acid in the desired peptide sequence.[12]

Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This non-destructive method allows for the quantitative monitoring of Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.[6]

-

Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[6]

-

Dilute: Dilute the collected solution to the mark with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[6]

-

Spectrophotometric Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).

-

Measure the absorbance of the diluted filtrate at approximately 301 nm.[6]

-

-

Calculation: The loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length (1 cm).

Peptide Cleavage from the Resin and Final Deprotection

This procedure simultaneously cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K, which is suitable for peptides containing sensitive residues.[12]

-

Reagent K Composition: Trifluoroacetic acid (TFA): 82.5%, Phenol: 5%, Water: 5%, Thioanisole: 5%, 1,2-Ethanedithiol (EDT): 2.5%.[12]

-

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[12]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the pellet with cold ether 2-3 more times to remove scavengers.[12]

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[12]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical transformations in Fmoc-based peptide synthesis.

Conclusion

The Fmoc protecting group is an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic applications.[3] A thorough understanding of the underlying chemistry, coupled with robust and well-defined experimental protocols, is paramount for the successful synthesis of high-purity peptides. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the intricacies of Fmoc-SPPS to achieve their synthetic goals with greater efficiency and confidence.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. benchchem.com [benchchem.com]

The Strategic Role of Allyloxycarbonyl (Aloc) in Arginine Side Chain Protection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arginine-rich peptides is a cornerstone of therapeutic peptide development, yet it presents significant challenges due to the nucleophilic nature of the guanidinium side chain. The choice of protecting group for this moiety is paramount to the success of solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency, side reactions, and the purity of the final product. This technical guide provides a comprehensive overview of the allyloxycarbonyl (Aloc) protecting group for the arginine side chain, offering a detailed examination of its advantages, quantitative performance metrics, and experimental protocols for its application.

The Aloc Group: A Tool for Orthogonal Protection in Peptide Synthesis

The Aloc group is a valuable asset in modern peptide chemistry, primarily due to its unique deprotection conditions, which are orthogonal to the widely used Fmoc/tBu strategy. This orthogonality allows for the selective deprotection of the arginine side chain while the peptide remains anchored to the resin and other protecting groups are intact, enabling sophisticated peptide modifications such as side-chain-to-side-chain cyclization and the synthesis of branched peptides.

The Aloc group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for t-butyl-based side chain deprotection and cleavage from the resin (e.g., trifluoroacetic acid). Its removal is typically achieved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane.

Quantitative Performance of Aloc-Protected Arginine

The selection of a protecting group for arginine is a critical decision that influences the purity and yield of the final peptide. The Aloc group, typically employed as a di-protected derivative on the guanidinium group (Aloc)2, offers distinct advantages over more common sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

| Parameter | Aloc (Allyloxycarbonyl) | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Tos (Tosyl) |

| Deprotection Conditions | Pd(0) catalyst (e.g., Pd(PPh3)4), scavenger (e.g., phenylsilane), neutral pH | Strong acid (e.g., high concentration of TFA) | Strong acid (e.g., HF) |

| Orthogonality to Fmoc/tBu | Fully orthogonal | Not orthogonal (cleaved with TFA) | Not orthogonal to Boc/Bzl, requires very strong acid |

| δ-Lactam Formation | <0.1% per coupling cycle | 1-2% per coupling cycle | Prone to δ-lactam formation |

| Side Reactions during Cleavage | Minimal; scavenger prevents re-allylation | Can lead to sulfonylation of tryptophan residues | Can lead to ornithine formation |

| Microwave-Assisted Deprotection | Feasible and can significantly reduce reaction times | Not applicable | Not applicable |

Experimental Protocols

Synthesis of Fmoc-Arg(Aloc)2-OH

On-Resin Deprotection of the Aloc Group from an Arginine Side Chain

This protocol is adapted from standard procedures for Aloc deprotection on solid support.

Materials:

-

Peptidyl-resin containing an Arg(Aloc)2 residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Phenylsilane (PhSiH3)

-

Nitrogen or Argon gas

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in the synthesis vessel.

-

Preparation of Deprotection Cocktail: In a separate vial, dissolve Pd(PPh3)4 (0.1 equivalents relative to the resin loading) in DCM. To this solution, add phenylsilane (20 equivalents relative to the resin loading). The solution should be freshly prepared.

-

Deprotection Reaction: Drain the DCM from the swollen resin. Add the deprotection cocktail to the resin.

-

Incubation: Seal the reaction vessel and place it on a shaker or rocker. Allow the reaction to proceed for 20 minutes at room temperature under an inert atmosphere (Nitrogen or Argon).

-

Repetition: Drain the deprotection cocktail. Repeat steps 3 and 4 one more time to ensure complete deprotection.

-

Washing: After the final deprotection step, thoroughly wash the resin with DCM (3 times) to remove the palladium catalyst and scavenger byproducts.

-

Verification (Optional): To confirm complete deprotection, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry to verify the absence of the Aloc groups.

Visualizing Workflows and Logical Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Orthogonal protection scheme in SPPS.

Caption: SPPS workflow with Aloc-protected arginine.

Conclusion

The use of the Aloc protecting group for the arginine side chain offers a powerful and versatile strategy in solid-phase peptide synthesis. Its key advantage of orthogonality to the standard Fmoc/tBu chemistry opens up possibilities for complex peptide architectures that are difficult to achieve with conventional protecting groups. The significantly reduced incidence of δ-lactam formation during coupling makes Aloc-protected arginine a superior choice for the synthesis of arginine-rich peptides, leading to higher purity and yield of the target molecule. While the synthesis of the protected amino acid itself can be complex, the benefits it offers in terms of synthetic flexibility and product quality make it an indispensable tool for researchers and professionals in the field of drug development.

CAS number 148893-34-9 chemical information

An In-depth Technical Guide to CAS 148893-34-9: Fmoc-Arg(Aloc)₂-OH

This technical guide provides comprehensive information on the chemical with CAS number 148893-34-9, identified as Fmoc-Arg(Aloc)₂-OH. The document is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis. It details the chemical's properties, applications, and relevant experimental protocols.

Chemical Identification and Properties

Fmoc-Arg(Aloc)₂-OH is a protected derivative of the amino acid L-arginine, designed for use in solid-phase peptide synthesis (SPPS).[1][2] The protecting groups, Fluorenylmethyloxycarbonyl (Fmoc) on the α-amino group and two Allyloxycarbonyl (Aloc) groups on the guanidino side chain, provide orthogonal protection, allowing for selective deprotection strategies during peptide synthesis.[1][2]

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 148893-34-9 |

| Product Name | Fmoc-Arg(Aloc)₂-OH |

| IUPAC Name | (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid[1] |

| Molecular Formula | C₂₉H₃₂N₄O₈[1] |

| Molecular Weight | 564.59 g/mol [3] |

| SMILES | C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C[1] |

| InChI Key | RSPFZCDVPTYBLY-DEOSSOPVSA-N[1] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Purity | >96%[4] |

| Melting Point | 96.00°C - 97.00°C[5] |

| Solubility | Soluble in DMSO (≥56.4 mg/mL). Insoluble in water and ethanol.[6] |

| Storage | Store at -20°C in a dark, inert atmosphere.[6][7] |

Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Applications in Peptide Synthesis

Fmoc-Arg(Aloc)₂-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS).[1] The Fmoc group protects the α-amino group and is readily removed by a base, typically piperidine in DMF.[1] The Aloc groups on the guanidino side chain are stable to the basic conditions used for Fmoc removal but can be selectively cleaved under neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).[1] This orthogonal protection scheme is crucial for the synthesis of complex peptides, including cyclic and branched peptides.

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-Arg(Aloc)₂-OH in SPPS.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The overall process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Detailed Protocol for Fmoc-Arg(Aloc)₂-OH Incorporation and Deprotection

This protocol outlines the key steps for using Fmoc-Arg(Aloc)₂-OH in an SPPS workflow.

Materials:

-

Fmoc-Arg(Aloc)₂-OH

-

Appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragments)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger for Aloc deprotection: Phenylsilane or N-Methylaniline

-

Trifluoroacetic acid (TFA)

-

Scavengers for cleavage (e.g., water, triisopropylsilane (TIS))

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

-

First Amino Acid Coupling (Loading):

-

If Fmoc-Arg(Aloc)₂-OH is the first amino acid, dissolve it in DMF with a coupling reagent and DIEA.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Repeat the treatment with fresh piperidine solution for another 5-10 minutes.

-

Wash the resin extensively with DMF and DCM to remove piperidine and dibenzofulvene byproducts.

-

-

Subsequent Amino Acid Couplings:

-

Couple the next Fmoc-protected amino acid using a suitable coupling reagent.

-

Repeat the cycle of Fmoc deprotection and coupling for each subsequent amino acid in the peptide sequence.

-

-

Selective Aloc Group Deprotection:

-

After completing the peptide chain elongation, the Aloc protecting groups on the arginine side chain can be removed while the peptide is still on the resin.

-

Wash the resin with DCM.

-

Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-1.0 equivalents relative to the peptide) and a scavenger such as phenylsilane (20 equivalents) or N-Methylaniline (28 equivalents) in DCM or DMF.[1][6]

-

Add the solution to the resin and agitate for 20-120 minutes, protecting from light.[1][6]

-

Repeat the treatment with a fresh solution to ensure complete deprotection.

-

Wash the resin with DCM, a chelating agent solution (e.g., 5% sodium diethyldithiocarbamate trihydrate in DMF) to remove palladium residues, followed by more washes with DMF and DCM.[1]

-

-

Final Cleavage and Global Deprotection:

-

After all necessary deprotections on the resin are complete, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathways and Biological Activity

As a protected amino acid, Fmoc-Arg(Aloc)₂-OH is a synthetic building block and is not expected to have direct biological activity or involvement in signaling pathways itself. Its utility lies in its incorporation into synthetic peptides. The biological activity and the signaling pathways affected would be properties of the final peptide into which this modified arginine residue is incorporated.

To date, a comprehensive search of the scientific literature did not yield specific examples of bioactive peptides synthesized using Fmoc-Arg(Aloc)₂-OH where its unique deprotection strategy was essential for the reported biological function and subsequent elucidation of signaling pathway involvement. Researchers using this compound would typically be focused on the chemical synthesis of novel peptides. The biological evaluation of these peptides would then be a separate area of investigation.

The workflow for investigating the biological context of a peptide synthesized using this reagent is as follows:

Conclusion

Fmoc-Arg(Aloc)₂-OH (CAS 148893-34-9) is a valuable reagent for advanced peptide synthesis. Its key feature is the orthogonally protected arginine side chain, which allows for selective deprotection and modification during the synthesis process. While the compound itself is not biologically active, it enables the creation of complex and novel peptides that may have significant therapeutic or research applications. The experimental protocols provided in this guide offer a framework for the successful utilization of this compound in the laboratory. Future research may involve the synthesis of specific bioactive peptides using this building block, which could then be studied for their effects on cellular signaling pathways.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy with Fmoc and Aloc Groups

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides, oligonucleotides, and carbohydrates. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, provides chemists with precise control over the sequence of synthetic transformations. This guide offers a comprehensive technical overview of the orthogonal protection strategy employing the 9-fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Aloc) groups, two pillars of contemporary peptide synthesis.

Core Principles of the Fmoc/Aloc Orthogonal System

The utility of the Fmoc and Aloc protecting groups in an orthogonal strategy stems from their distinct chemical labilities. The Fmoc group is base-labile, while the Aloc group is removed under neutral conditions with a palladium(0) catalyst. This fundamental difference allows for their independent cleavage, enabling sophisticated synthetic routes that would otherwise be unachievable.[1][2]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This protecting group is revered in solid-phase peptide synthesis (SPPS) for its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][4] The deprotection proceeds through a β-elimination mechanism.[5]

-

Aloc (allyloxycarbonyl) Group: The Aloc group is stable to the acidic and basic conditions typically used in Fmoc-based peptide synthesis.[6][7] Its removal is achieved through a palladium(0)-catalyzed allylic cleavage, often referred to as Tsuji-Trost allylation.[8] This unique deprotection condition makes it an ideal orthogonal partner to the Fmoc group.[9][10]

The orthogonality of Fmoc and Aloc is particularly valuable for the synthesis of complex peptides, such as those requiring on-resin side-chain modification, cyclization, or branching.[7][11] For example, a lysine residue's side-chain amino group can be protected with Aloc, while the N-terminal α-amino group is protected with Fmoc. The peptide backbone can be elongated using standard Fmoc chemistry, and subsequently, the Aloc group can be selectively removed to allow for modification of the lysine side chain without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups.[10][12]

Chemical Mechanisms and Reaction Pathways

A clear understanding of the protection and deprotection mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The Fmoc group is typically introduced to an amino group by reacting the amine with Fmoc-chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[3][9]

The deprotection of the Fmoc group is a base-catalyzed process. A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring system, initiating a β-elimination that liberates the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine then acts as a scavenger for the reactive dibenzofulvene intermediate.[5][13]

References

- 1. fiveable.me [fiveable.me]

- 2. Protective Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

The Shielding of Strength: A Technical Guide to the Basicity and Protection of Arginine's Guanidinium Group

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental chemical properties of the arginine side chain, focusing on the pronounced basicity of its guanidinium group and the critical need for its protection in synthetic chemistry, particularly in the realm of peptide synthesis. We delve into the rationale behind this high basicity, the challenges it presents, and the strategies employed to mitigate these challenges through the use of protecting groups. This guide provides a comparative analysis of common protecting groups, detailed experimental protocols, and visual representations of key chemical pathways and workflows to aid researchers in their synthetic endeavors.

The Intrinsic Basicity of the Guanidinium Group

The side chain of arginine is distinguished by the presence of a guanidinium group, a feature that bestows upon it the highest basicity among all common proteinogenic amino acids.[1][2] This high basicity is quantified by its pKa value, which has been a subject of evolving research. While historically cited as around 12.0-12.5, more recent and precise measurements using potentiometry and NMR spectroscopy have established the intrinsic pKa of arginine's guanidinium group to be approximately 13.8.[3][4] This exceptionally high pKa ensures that the guanidinium group is almost invariably protonated and positively charged under physiological conditions.[3][4][5]

The extraordinary basicity of the guanidinium group is a direct consequence of the extensive resonance stabilization of its protonated form, the guanidinium cation. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms and the central carbon atom through resonance.[6][7] This delocalization significantly stabilizes the conjugate acid, thereby making the parent guanidine a very strong base.

The Imperative for Protection in Chemical Synthesis

While the strong basicity of the guanidinium group is integral to the biological function of arginine, it presents significant challenges in the context of chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). The primary reasons for protecting the arginine side chain are:

-

Prevention of Side Reactions: The nucleophilic nature of the guanidine can lead to undesirable side reactions. A major issue is the formation of a δ-lactam, which occurs when the guanidinium group of an activated arginine derivative attacks its own activated carboxyl group.[8] This intramolecular cyclization results in the termination of the growing peptide chain and the formation of a des-arginine impurity.

-

Improved Solubility: The protonated guanidinium group imparts high water solubility to arginine, which can lead to poor solubility in the organic solvents commonly used in SPPS.[9][10] Protecting the guanidinium group masks its charge and increases its lipophilicity, thereby improving its solubility and handling during the synthesis process.

-

Suppression of Guanidinylation: Uronium/aminium-based coupling reagents, such as HBTU and HATU, can react with the unprotected N-terminal amine of the growing peptide chain to form a guanidinium moiety, leading to chain termination. While this is not a direct reaction of the arginine side chain, the use of a protected arginine derivative is part of a broader strategy to control unwanted side reactions during peptide coupling.

A Comparative Overview of Guanidinium Protecting Groups

The selection of an appropriate protecting group for the arginine side chain is a critical decision in peptide synthesis, directly impacting the purity and yield of the final product. The choice is primarily dictated by the overall protection strategy, with the Fmoc/tBu approach being the most prevalent in modern SPPS. In this strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the side chains are protected by acid-labile groups.

The most common protecting groups for the arginine guanidinium group are sulfonyl-based. A comparison of their key characteristics is presented in the table below.

| Protecting Group | Structure | Relative Acid Lability | Typical Cleavage Conditions | Key Advantages & Disadvantages |

| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Most Labile | TFA/TIS/H₂O (95:2.5:2.5), 1-4 hours | Advantages: High acid lability allows for milder and shorter cleavage times, reducing side reactions like tryptophan alkylation.[11] Disadvantages: Can be susceptible to δ-lactam formation.[8] | |

| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Less Labile than Pbf | TFA/TIS/H₂O (95:2.5:2.5), 3-4 hours | Advantages: More stable than Pbf. Disadvantages: Slower cleavage requires longer exposure to strong acid, increasing the risk of side reactions.[11] | |

| Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) | Less Labile than Pmc | TFA/thioanisole, up to 24 hours | Advantages: High stability. Disadvantages: Requires harsh and prolonged cleavage conditions, making it less suitable for sensitive peptides.[11] | |

| Tos (Tosyl) | Least Labile | HF or TFMSA | Advantages: Very robust protection. Disadvantages: Incompatible with standard Fmoc-SPPS cleavage conditions; primarily used in Boc-based synthesis.[6] | |

| NO₂ (Nitro) | N/A (Reductive Cleavage) | SnCl₂ in mild acid | Advantages: Prevents δ-lactam formation; stable in solution.[9] Disadvantages: Reductive cleavage can be problematic for peptides with other reducible functional groups.[4] |

Experimental Protocols

Detailed methodologies are essential for the successful application of protecting group strategies. Below are representative protocols for the synthesis of a key protected arginine derivative and its use in SPPS.

Synthesis of Fmoc-D-Arg(Pbf)-OH

The synthesis of Fmoc-D-Arg(Pbf)-OH is a multi-step process that involves the sequential protection of the carboxyl, α-amino, and guanidinium groups, followed by selective deprotection and introduction of the final Fmoc group.

Step 1: Esterification of D-Arginine

-

Suspend D-Arginine hydrochloride in anhydrous methanol.

-

Cool the mixture to between -10°C and -5°C.

-

Slowly add thionyl chloride while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 24 hours, then heat to 35°C and monitor for completion by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain D-Arginine methyl ester dihydrochloride.

Step 2: Introduction of the Boc Protecting Group

-

Dissolve the D-Arginine methyl ester dihydrochloride in a mixture of dioxane and water.

-

Add triethylamine to adjust the pH to 10.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the pH at 10 with the addition of 4M NaOH.

-

Stir the reaction at room temperature overnight.

-

Extract the product, Boc-D-Arg-OMe, into an organic solvent and purify.

Step 3: Introduction of the Pbf Protecting Group

-

Dissolve Boc-D-Arg-OMe in dichloromethane.

-

Add Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) and triethylamine.

-

Stir the reaction at room temperature and monitor for completion by TLC.

-

Work up the reaction to isolate Boc-D-Arg(Pbf)-OMe.

Step 4: Selective Deprotection of the Boc Group

-

Dissolve the Boc-D-Arg(Pbf)-OMe in a 3N HCl solution in ethyl acetate.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Wash the product into the aqueous phase with water.

Step 5: Saponification

-

Add the aqueous solution from the previous step to 95% ethanol.

-

Adjust the pH to 11-12 with 10N NaOH to hydrolyze the methyl ester.

-

After the reaction is complete, adjust the pH to 7 with 6N HCl and cool to induce crystallization of H-D-Arg(Pbf)-OH.

Step 6: Introduction of the Fmoc Protecting Group

-

Dissolve H-D-Arg(Pbf)-OH in a mixture of water and THF.

-

Adjust the pH to 8.5 with Na₂CO₃.

-

Gradually add Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) while maintaining the pH at 8-9.

-

After the reaction is complete, purify the final product, Fmoc-D-Arg(Pbf)-OH, by extraction and crystallization.

Coupling of Fmoc-Arg(Pbf)-OH in SPPS

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base such as DIEA (6-10 equivalents) in DMF.

-

Coupling: Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

-

Resin Preparation: After the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation and purify by reverse-phase HPLC.

Orthogonal Protection Strategies

The use of arginine protecting groups is a key component of a broader orthogonal protection strategy, which is fundamental to modern peptide synthesis.[3] Orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[12] This enables the synthesis of complex peptides with modifications such as branching, cyclization, and the incorporation of post-translational modifications.

Conclusion

The guanidinium group of arginine, with its high basicity, is a double-edged sword in the world of peptide science. While it is essential for the biological activity of many peptides, it presents a significant hurdle in their chemical synthesis. The strategic use of protecting groups, particularly within an orthogonal protection framework, is indispensable for overcoming these challenges. The Pbf group has emerged as the protecting group of choice in modern Fmoc-based SPPS, offering an optimal balance of stability and acid lability. A thorough understanding of the principles of guanidinium group basicity and the nuances of different protection strategies is paramount for researchers, scientists, and drug development professionals to successfully synthesize complex and high-purity peptides for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc-Arg(Pmc)-OH Novabiochem 119831-72-0 [sigmaaldrich.com]

- 3. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

Methodological & Application

Step-by-Step Fmoc Deprotection Using Piperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal is a critical step, most commonly achieved through treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This process, known as Fmoc deprotection, proceeds via a β-elimination mechanism, liberating the N-terminal amine of the growing peptide chain and preparing it for the subsequent amino acid coupling step.[1] This document provides detailed protocols and application notes for performing Fmoc deprotection using piperidine, including methods for monitoring the reaction and addressing potential side reactions.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group with piperidine is a two-step process:

-

Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring.[1]

-

β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free N-terminal amine of the peptide as a carbamic acid, which subsequently decarboxylates.[1][3]

-

Dibenzofulvene Scavenging: Excess piperidine in the reaction mixture traps the electrophilic DBF to form a stable adduct.[1] This is a crucial step as it prevents DBF from reacting with the newly liberated N-terminal amine, which would lead to chain termination.[1] The formation of the dibenzofulvene-piperidine adduct is also advantageous as its strong UV absorbance can be used for real-time monitoring of the deprotection reaction.[1][4]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specification | Supplier/Grade |

| Fmoc-protected peptide-resin | Pre-loaded or synthesized | Peptide synthesis grade |

| Piperidine | Anhydrous, >99% | ACS grade or higher |

| N,N-Dimethylformamide (DMF) | Anhydrous, amine-free | Peptide synthesis grade |

| Dichloromethane (DCM) | Anhydrous | ACS grade or higher |

| Reaction Vessel | Solid-phase peptide synthesis vessel with a frit | Standard laboratory equipment |

| Shaker/Vortexer | For agitation of the resin | Standard laboratory equipment |

| UV-Vis Spectrophotometer | For monitoring deprotection | Standard laboratory equipment |

| Quartz Cuvettes | For UV-Vis measurements | Standard laboratory equipment |

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc group from a peptide-resin.

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[1]

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[5] Agitate the mixture at room temperature for 2-5 minutes.[2][5]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin.[5] Agitate the mixture at room temperature for 10-15 minutes.[2]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

-

Blank Preparation: Use a 20% (v/v) piperidine in DMF solution as a blank for the UV-Vis spectrophotometer.

-

Sample Collection: During the deprotection steps (Protocol 1, steps 2 and 4), collect the filtrate.

-

Measurement: Measure the absorbance of the collected filtrate at approximately 301 nm.[1][2][4] A stable and maximal absorbance reading indicates the completion of the deprotection reaction.

Quantitative Data Summary

| Parameter | Condition | Value/Range | Reference |

| Deprotection Reagent | Piperidine Concentration in DMF | 20% (v/v) is standard.[2][5][6][7] | [2][5][6][7] |

| Other Bases | 4-methylpiperidine and piperazine can be used as alternatives.[8] | [8] | |

| Reaction Time | First Treatment | 2-5 minutes | [2][5] |

| Second Treatment | 5-15 minutes | [2][5] | |

| For Arginine Residues | May require a minimum of 10 minutes for efficient deprotection.[8][9] | [8][9] | |

| Monitoring | UV Absorbance Maximum of DBF-piperidine adduct | ~301 nm | [1][2][4] |

| UV Absorbance Wavelength for DBF | 290 nm or 301 nm | [1][7] |

Potential Side Reactions and Mitigation

While generally efficient, Fmoc deprotection with piperidine can be associated with certain side reactions:

-

Aspartimide Formation: This is a significant base-catalyzed side reaction, particularly in sequences containing aspartic acid, especially Asp-Gly or Asp-Cys motifs.[10] It can lead to a mixture of byproducts, including α- and β-peptides.[10] The use of alternative bases like piperazine with the addition of HOBt can minimize this side reaction.[11]

-

Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to racemization.[3] Careful control of reaction conditions and the use of appropriate coupling reagents can minimize this.

-

Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination. Using optimized deprotection conditions, such as a combination of DBU and piperazine, can suppress this side reaction.[12]

-

Incomplete Deprotection: Steric hindrance, especially with bulky PEG chains, can lead to incomplete Fmoc removal and deletion sequences.[10] Ensuring adequate swelling of the resin and sufficient reaction time is crucial.[10]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for Fmoc deprotection using piperidine.

Caption: Mechanism of Fmoc deprotection by piperidine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Cleavage of Allyloxycarbonyl (Alloc) Protecting Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction The allyloxycarbonyl (Alloc) group is a crucial amine protecting group in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its primary advantage lies in its orthogonality to the widely used Boc/Bn (acid-labile) and Fmoc/tBu (base-labile) protection strategies.[1] This orthogonality allows for selective deprotection of specific sites, enabling the synthesis of complex peptides, such as cyclic or branched structures, and facilitating on-resin side-chain modifications.[1][2]

The cleavage of the Alloc group is most commonly achieved through a palladium(0)-catalyzed reaction in the presence of a nucleophilic "allyl scavenger."[3] The reaction proceeds under mild, near-to-neutral conditions, preserving the integrity of sensitive functional groups within the peptide sequence.[4][5] This application note provides a detailed overview of the reaction mechanism, key reagents, and comprehensive protocols for the efficient removal of the Alloc protecting group.

Mechanism of Deprotection

The cleavage of the Alloc group proceeds via a catalytic cycle known as the Tsuji-Trost reaction.[1] The process is initiated by the coordination of a palladium(0) complex to the allyl group of the Alloc-protected amine.

-

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition to the allyl system, displacing the carbamate and forming a cationic π-allylpalladium(II) complex.[1][3]

-

Carbamate Decarboxylation : The unstable carbamate intermediate rapidly decarboxylates, releasing carbon dioxide and the free amine.[3]

-

Nucleophilic Attack & Catalyst Regeneration : An allyl scavenger nucleophilically attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst, which can then enter a new cycle.[3][6]

Key Reagents

Palladium Catalysts

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ : The most common and established catalyst for Alloc deprotection. It is highly effective but known to be sensitive to air and light, often requiring reactions to be performed under an inert atmosphere.[2][7]

Allyl Scavengers

The role of the scavenger is to irreversibly trap the allyl group, preventing side reactions such as the N-allylation of the newly deprotected amine.[6] The choice of scavenger can influence reaction kinetics and efficiency.

-

Phenylsilane (PhSiH₃) : A highly efficient hydride donor that acts as a hard nucleophile. It is widely used and known to prevent N-alkylation side reactions effectively.[1][9]

-

Dimethylamine borane complex (Me₂NH•BH₃) : Allows for fast deprotection under near-neutral conditions and is particularly suitable for solid-phase synthesis.[4][5]

-

Morpholine : One of the classic scavengers used for this transformation.[3]

-

Tributyltin Hydride (Bu₃SnH) : A very effective reagent for hydrostannolytic cleavage, though toxicity and removal of tin byproducts are significant concerns.[10]

-

Dimedone & Barbituric Acid : Examples of C-H acidic compounds that can act as soft nucleophiles to scavenge the allyl group.[3]

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes typical quantitative parameters for various palladium-catalyzed Alloc deprotection methods.

| Parameter | Protocol 1: Classical On-Resin | Protocol 2: Microwave-Assisted | Protocol 3: Air-Stable Catalyst |

| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ |

| Catalyst Loading (eq.) | 0.1 - 0.25[7][11] | 0.25[12][13] | 0.1 - 0.2[8] |

| Scavenger | Phenylsilane (PhSiH₃) | Phenylsilane (PhSiH₃) | Triethylsilane (TES-H) & Meldrum's Acid |

| Scavenger Loading (eq.) | 15 - 24[11][14] | 15[12][13] | 3.0 (TES-H), 3.0 (Meldrum's Acid)[8] |

| Solvent | DCM or DMF[1][7] | DCM[12] | Dioxane/H₂O[8] |

| Temperature | Room Temperature | 38 - 40°C[12][13] | Room Temperature |

| Time | 2 x 20-30 min[7][14] | 2 x 5 min[13] | 30 min |

| Atmosphere | Inert (Argon/Nitrogen) often recommended[2] | Atmospheric[12][13] | Atmospheric (Open-Flask)[8] |

Experimental Protocols

The following diagram illustrates a general workflow for on-resin Alloc deprotection.

Protocol 1: Classical On-Resin Deprotection with Pd(PPh₃)₄

This protocol is the most established method for on-resin Alloc cleavage.[1][7][11]

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), anhydrous/synthesis grade

-

Inert gas (Argon or Nitrogen)

-

Fritted reaction vessel

Procedure:

-

Place the peptide-resin in a fritted reaction vessel and swell with DCM for 20-30 minutes.

-

Drain the solvent.

-

In a separate flask under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

-

To the palladium solution, add Phenylsilane (20 equivalents). The solution may turn from yellow to colorless or light brown.

-

Add the deprotection solution to the resin-containing vessel.

-

Gently agitate the resin suspension under an inert atmosphere for 20-30 minutes at room temperature.[14]

-

Drain the reaction mixture.

-

Repeat steps 5-7 one more time to ensure complete deprotection.

-

Wash the resin extensively to remove the catalyst and scavenger byproducts. A typical wash sequence is:

-

DCM (5 times)

-

DMF (3 times)

-

Methanol (3 times)

-

DCM (5 times)

-

-

A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: Microwave-Assisted On-Resin Deprotection

This protocol utilizes microwave irradiation to dramatically reduce reaction times and can often be performed under atmospheric conditions.[12][13]

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Microwave peptide synthesizer or scientific microwave reactor

Procedure:

-

Place the peptide-resin in a microwave-safe reaction vessel and swell in the chosen solvent (e.g., DCM).

-

Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.25 eq) and Phenylsilane (15 eq) in the reaction solvent.[12]

-

Add the deprotection solution to the resin.

-

Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38-40°C) for 5 minutes.[13]

-

Drain the reaction mixture.

-

Repeat the deprotection (steps 3-5) one more time with a freshly prepared solution.

-

After the second irradiation, drain the vessel and wash the resin thoroughly with DMF and DCM as described in Protocol 1.

Troubleshooting and Considerations

-

Catalyst Sensitivity : While Pd(PPh₃)₄ is oxygen-sensitive, some studies show that for rapid, room-temperature or microwave-assisted deprotections, stringent inert conditions may not be strictly necessary, as the reaction completes before significant catalyst degradation occurs.[12][14] However, for slow reactions or prolonged storage of catalyst solutions, an inert atmosphere is highly recommended.

-

Incomplete Deprotection : If analysis shows incomplete removal of the Alloc group, extend the reaction time or perform an additional deprotection cycle.

-

N-Allylation : The formation of N-allyl byproducts can occur if the scavenger is not efficient enough to trap the allyl cation before it is intercepted by the deprotected amine.[6] Using an effective scavenger like phenylsilane in sufficient excess minimizes this risk.

-

Palladium Removal : Residual palladium can interfere with subsequent synthetic steps or be undesirable in the final product. Thorough washing after deprotection is critical. For applications requiring extremely low palladium levels, treatment with solid-supported metal scavengers (e.g., thiol-functionalized silica) can be employed.[15][16]

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. diva-portal.org [diva-portal.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pure.uva.nl [pure.uva.nl]

- 7. benchchem.com [benchchem.com]

- 8. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]

- 11. chem.uci.edu [chem.uci.edu]

- 12. biotage.com [biotage.com]

- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotage.com [biotage.com]

- 15. biotage.com [biotage.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

On-Resin Side-Chain Deprotection of Fmoc-Arg(Aloc)₂-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin side-chain deprotection of Fmoc-Arg(Aloc)₂-OH, a critical step in solid-phase peptide synthesis (SPPS) for site-specific modifications such as cyclization or branching. The allyloxycarbonyl (Aloc) protecting group offers orthogonality to the widely used Fmoc/tBu strategy, allowing for selective deprotection under mild conditions.

Introduction

The guanidinium side chain of arginine is highly basic, necessitating robust protection during SPPS to prevent side reactions. The use of two Aloc groups on the guanidinium moiety of Fmoc-Arg(Aloc)₂-OH provides stable protection that can be selectively removed on-resin using palladium(0)-catalyzed reactions or newer metal-free methods. This selective deprotection exposes the arginine side chain for further chemical manipulation while the peptide remains attached to the solid support.

Deprotection Methodologies

Several methods are available for the on-resin deprotection of the Aloc groups from the arginine side chain. The choice of method depends on factors such as available equipment (e.g., microwave synthesizer), desired reaction time, and tolerance for metal catalysts. The most common and effective methods are summarized below.

Data Presentation: Comparison of On-Resin Aloc Deprotection Methods

The following table provides a comparative summary of key quantitative data for different on-resin Aloc deprotection methods.

| Deprotection Method | Catalyst/Reagent | Scavenger | Solvent | Time | Temperature | Purity/Efficiency | Reference |

| Classical Palladium(0)-Catalyzed | Pd(PPh₃)₄ (0.1-0.25 eq.) | Phenylsilane (PhSiH₃) (20-24 eq.) | DCM or DMF | 2 x 20-30 min | Room Temp. | High, quantitative removal often cited.[1][2][3] | [1][2][3] |

| Optimized Palladium(0)-Catalyzed | Pd(PPh₃)₄ | Dimethylamine borane (Me₂NH·BH₃) (40 eq.) | Not specified | 40 min | Not specified | Quantitative removal, superior to PhSiH₃ for secondary amines.[4][5][6] | [4][5][6] |

| Microwave-Assisted Palladium(0) | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF | 2 x 5 min | 38°C | >98% purity.[7][8] | [7][8] |

| Metal-Free Iodine-Mediated | Iodine (I₂) (5 eq.) | Water (H₂O) | PolarClean/EtOAc (1:4) | 1.5 hours | 50°C | 99% purity.[9][10] | [9][10] |

Experimental Protocols

The following are detailed protocols for the on-resin side-chain deprotection of Fmoc-Arg(Aloc)₂-OH. It is crucial to perform these procedures in a well-ventilated fume hood and to use appropriate personal protective equipment.

Protocol 1: Classical Palladium(0)-Catalyzed Deprotection with Phenylsilane

This is a widely used and reliable method for Aloc deprotection.

Materials:

-